2-Oxoimidazolidine-1-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxoimidazolidine-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of imidazolidinone with phosgene under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle hazardous reagents like phosgene. The process is optimized for high yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
2-Oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form corresponding amides.
Hydrolysis: It can be hydrolyzed to produce imidazolidinone and hydrochloric acid.
Common Reagents and Conditions
Major Products Formed
Amides: Formed from substitution reactions with amines.
Imidazolidinone: Formed from hydrolysis reactions.
Scientific Research Applications
2-Oxoimidazolidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxoimidazolidine-1-carbonyl chloride involves its reactivity with nucleophiles, such as amines and water. The compound acts as an acylating agent, transferring its carbonyl chloride group to the nucleophile, resulting in the formation of amides or hydrolysis products . This reactivity is crucial for its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidone: A related compound with similar reactivity but lacking the carbonyl chloride group.
1-Chlorocarbonyl-2-imidazolidone: Another similar compound with comparable chemical properties.
Uniqueness
2-Oxoimidazolidine-1-carbonyl chloride is unique due to its specific structure, which allows it to act as an effective acylating agent. This property makes it valuable in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2-oxoimidazolidine-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJZQSRAFBHNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157368 | |
Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13214-53-4 | |
Record name | 2-Oxo-1-imidazolidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13214-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxoimidazolidine-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 2-Oxoimidazolidine-1-carbonyl chloride in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis, particularly for introducing the 2-oxoimidazolidine-1-carbonyl group into other molecules. One notable application is its reaction with disulfides. In the presence of ytterbium metal and a catalytic amount of methyl iodide, this compound reacts with disulfides to produce 2-oxoimidazolidine-1-carbonyl thioesters. This reaction proceeds under neutral conditions and provides good yields. [] This methodology offers a potential route for synthesizing various thioesters, which are valuable intermediates in organic synthesis and medicinal chemistry.
Q2: Can you describe the insecticidal activity of compounds derived from this compound?
A2: Research has explored the use of this compound as a starting material for synthesizing novel compounds with potential insecticidal activity, specifically targeting Aedes aegypti, the vector for yellow fever and dengue. Scientists synthesized a series of 1,3,4-oxadiazole and carbohydrazide derivatives incorporating the imidazolidine moiety from this compound. [] While these compounds did not display larvicidal activity against Aedes aegypti larvae, several demonstrated promising adulticidal activity. Specifically, compounds containing nitro or dihalo substituents on the aromatic ring exhibited significant toxicity against adult mosquitos with LD50 values around 2.80 µg/mosquito. [] Further research is needed to explore the precise mode of action and optimize the insecticidal properties of these derivatives.
Q3: What spectroscopic techniques are typically used to characterize this compound and its derivatives?
A3: Researchers employ various spectroscopic methods to confirm the structure and purity of this compound derivatives. Common techniques include:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule by analyzing the absorption of infrared light. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Explores the structure and connectivity of atoms within the molecule by observing the behavior of atomic nuclei in a magnetic field. Proton (1H) NMR is frequently used for this purpose. []
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing valuable insights into its structure. []
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